molecular formula C26H34N4O6 B14810587 N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide

N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide

Cat. No.: B14810587
M. Wt: 498.6 g/mol
InChI Key: FAGRDWGCUYDGDY-UHFFFAOYSA-N
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Description

N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide is a chemical compound with the molecular formula C26H34N4O6. It is known for its unique structure, which includes two 2,5-dimethylphenoxy groups attached to a hexanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2,5-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product formation .

Industrial Production Methods

While specific industrial production methods for N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the hydrazide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’6-bis[(2,4-dimethylphenoxy)acetyl]hexanedihydrazide
  • N’1,N’6-bis[(2,6-dimethylphenoxy)acetyl]hexanedihydrazide
  • N’1,N’6-bis[(3,5-dimethylphenoxy)acetyl]hexanedihydrazide

Uniqueness

N’1,N’6-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide is unique due to the specific positioning of the dimethyl groups on the phenoxy rings. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable subject for further research.

Properties

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

1-N',6-N'-bis[2-(2,5-dimethylphenoxy)acetyl]hexanedihydrazide

InChI

InChI=1S/C26H34N4O6/c1-17-9-11-19(3)21(13-17)35-15-25(33)29-27-23(31)7-5-6-8-24(32)28-30-26(34)16-36-22-14-18(2)10-12-20(22)4/h9-14H,5-8,15-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)

InChI Key

FAGRDWGCUYDGDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=C(C=CC(=C2)C)C

Origin of Product

United States

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